2-Fluoro-3-methoxybenzene-1-sulfonyl chloride
Overview
Description
2-Fluoro-3-methoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H6ClFO3S and a molecular weight of 224.64 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of a fluorine atom at the second position, a methoxy group at the third position, and a sulfonyl chloride group at the first position of the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Mechanism of Action
Target of Action
Sulfonyl chlorides are generally known to react with amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and sulfonate thioesters, respectively . These reactions are often used in the synthesis of various pharmaceuticals and other organic compounds .
Mode of Action
2-Fluoro-3-methoxybenzene-1-sulfonyl chloride, like other sulfonyl chlorides, is an electrophile that can undergo nucleophilic substitution reactions . The chlorine atom in the sulfonyl chloride group is a good leaving group, which makes the sulfur atom susceptible to attack by nucleophiles . This allows the compound to form bonds with various nucleophiles, leading to the formation of new compounds .
Biochemical Pathways
The compound’s ability to form sulfonamides, sulfonate esters, and sulfonate thioesters suggests that it could potentially interfere with or modulate various biochemical pathways depending on the specific nucleophiles it encounters .
Pharmacokinetics
The compound’s lipophilicity, water solubility, and other physicochemical properties would likely influence its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific nucleophiles it reacts with and the resulting compounds formed . These effects could range from modulation of enzyme activity to alteration of cellular signaling pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of this compound . For instance, the compound’s reactivity might be affected by the pH of the environment, as this can influence the protonation states of potential nucleophiles .
Preparation Methods
The synthesis of 2-Fluoro-3-methoxybenzene-1-sulfonyl chloride typically involves the sulfonylation of 2-fluoro-3-methoxybenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Fluoro-3-methoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, the presence of the methoxy and fluorine groups can influence its reactivity under oxidative or reductive conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, although the presence of electron-withdrawing groups like fluorine and sulfonyl chloride can deactivate the ring towards such reactions.
Scientific Research Applications
2-Fluoro-3-methoxybenzene-1-sulfonyl chloride is used in various scientific research applications, including:
Biology: It is used in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: The compound is involved in the development of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Comparison with Similar Compounds
2-Fluoro-3-methoxybenzene-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
4-Trifluoromethylbenzene-1-sulfonyl chloride: This compound has a trifluoromethyl group instead of a methoxy group, which can significantly alter its reactivity and applications.
3-Bromo-2-fluorobenzenesulfonyl chloride: The presence of a bromine atom instead of a methoxy group can influence the compound’s reactivity and the types of reactions it undergoes.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other sulfonyl chloride derivatives.
Properties
IUPAC Name |
2-fluoro-3-methoxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO3S/c1-12-5-3-2-4-6(7(5)9)13(8,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBMYYFZMVOAKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214350-99-8 | |
Record name | 2-fluoro-3-methoxybenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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